Terreic acid (6CI)
Description
Significance of Natural Products in Biomedical Research
Natural products, the vast and structurally diverse array of chemical compounds produced by living organisms, have historically been and continue to be a cornerstone of biomedical research and drug discovery. ufl.eduscirp.org These compounds, honed by evolution, often possess potent and specific biological activities, making them unparalleled sources for new therapeutic leads. ufl.edu A significant percentage of approved pharmaceuticals, particularly in the areas of anti-infective and anti-cancer treatments, originate from or are inspired by natural products. ufl.edupatsnap.com For instance, approximately 83% of anti-cancer drugs and 67% of anti-infective drugs approved by the FDA are either natural products, their derivatives, or were inspired by them. ufl.edu
Fungi and bacteria are particularly prolific producers of these bioactive molecules. ufl.edu The unique chemical scaffolds and stereochemistry found in natural products provide a rich ground for discovering novel mechanisms of action and for identifying new biological targets. ufl.eduresearchgate.net Unlike synthetic compound libraries, natural products are inherently "pre-validated" for biological relevance. patsnap.com Their complexity often allows them to interact with protein targets in ways that are difficult to replicate synthetically, including the disruption of protein-protein interactions. ufl.edunih.gov The continued exploration of natural products is therefore crucial for replenishing the drug discovery pipeline and addressing pressing medical needs, such as antimicrobial resistance. researchgate.net
Overview of Terreic Acid as a Secondary Metabolite
Terreic acid is a naturally occurring quinone epoxide, a type of secondary metabolite produced by certain fungi. nih.govacs.org Secondary metabolites are compounds that are not essential for the primary growth and reproduction of an organism but are thought to provide an advantage in their natural environment, such as in defense or communication. daneshyari.com Filamentous fungi, including species from the genus Aspergillus, are well-known for their capacity to produce a wide variety of these bioactive secondary metabolites. acs.orgfrontiersin.org
Terreic acid has garnered attention in the scientific community for its biological activities, including antibacterial properties. acs.orgnih.gov It is recognized as a covalent inhibitor of the bacterial cell wall biosynthetic enzyme MurA, which is also the target for the antibiotic fosfomycin (B1673569). nih.govnih.gov More recently, its selective inhibition of Bruton's tyrosine kinase (Btk), a key enzyme in B cell development and mast cell activation, has made it a valuable chemical probe for studying the function of this kinase and a potential lead for cancer therapeutics. nih.govacs.org
Terreic acid was first isolated in 1949. researchgate.net Subsequent studies focused on its production and initial characterization. In a notable study, a strain of Aspergillus, identified as belonging to the Aspergillus terreus group, was isolated from a soil sample in Japan. nih.gov This strain, designated Y-8980, was found to produce the active substance. nih.gov
The initial characterization involved extracting the compound from the culture broth using solvents like chloroform (B151607) and ethyl acetate (B1210297) at an acidic pH. nih.gov The crude substance was then crystallized. nih.gov Through analysis of its physicochemical properties, the substance was definitively identified as terreic acid. nih.gov Early investigations also established its antimicrobial activity against various Gram-positive and Gram-negative bacteria. nih.gov
Terreic acid is a polyketide, a class of secondary metabolites synthesized through the condensation of acetyl-CoA and malonyl-CoA units. Pioneering work using radiolabeled precursors demonstrated that the carbon skeleton of terreic acid originates from 6-methylsalicylic acid (6-MSA). nih.govacs.org The biosynthesis proceeds via the acetate-malonate pathway, with 6-MSA serving as a key intermediate. acs.org
The primary fungal source of Terreic acid is the filamentous fungus Aspergillus terreus. nih.govacs.org This species is a well-known producer of a diverse array of secondary metabolites, including the cholesterol-lowering drug lovastatin (B1675250) and the industrial chemical itaconic acid. frontiersin.orgnih.govpnnl.gov The genome of A. terreus (strain NIH 2624) has been sequenced, enabling genome-mining approaches to decipher the biosynthetic pathways of its secondary metabolites. nih.govacs.org
Recent molecular genetic studies have identified and characterized the compact gene cluster responsible for terreic acid biosynthesis in A. terreus. nih.govnih.govscholarsportal.info This cluster contains a set of genes that encode the enzymes required for the multi-step conversion of 6-MSA into terreic acid.
Fungal Sources of Terreic Acid
| Fungal Species | Classification | Environment | Reference |
|---|
The biosynthetic pathway has been elucidated through a combination of gene deletion studies, bioinformatic analyses, and heterologous expression of the biosynthetic genes. nih.govresearchgate.net The process begins with the synthesis of 6-MSA by a polyketide synthase (PKS) encoded by the atX gene. nih.govresearchgate.net The 6-MSA precursor then undergoes a series of enzymatic modifications, including decarboxylation and several oxidation steps, catalyzed by enzymes such as a decarboxylase, cytochrome P450 monooxygenases, a cyclooxygenase, and an oxidoreductase, to ultimately yield terreic acid. nih.govresearchgate.net The identification of intermediates like terremutin (B231765) has further clarified the steps in this pathway. nih.gov
Key Genes in Terreic Acid Biosynthesis in A. terreus
| Gene | Encoded Enzyme | Function in Pathway | Reference |
|---|---|---|---|
| atX | 6-methylsalicylic acid synthase (6-MSAS) | Synthesizes the 6-MSA precursor from acetyl-CoA and malonyl-CoA. | nih.govresearchgate.net |
| atA | Decarboxylase | Catalyzes the decarboxylative hydroxylation of 6-MSA to form 3-methylcatechol (B131232). | researchgate.net |
| atG / atE | Cytochrome P450 monooxygenases | Catalyze the formation of 3-methyl-1,2,4-benzenetriol. | researchgate.net |
| atD | Cyclooxygenase | Catalyzes the formation of terremutin through epoxidation and oxidation. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-2-3(8)5(10)7-6(11-7)4(2)9/h6-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFNSNUJZOYXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2C(C1=O)O2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mycology and Strain Specific Production of Terreic Acid
Primary Producer: Aspergillus terreus
Aspergillus terreus is a ubiquitous filamentous fungus found globally in environments like soil and decomposing vegetation. wikipedia.org It is recognized as a significant producer of a wide array of secondary metabolites, some of which have industrial and pharmaceutical importance, such as the cholesterol-lowering drug lovastatin (B1675250). bocsci.comamazonaws.commdpi.comstudiesinmycology.org Among these metabolites is terreic acid, a polyketide derived from 6-methylsalicylic acid (6-MSA). nih.govamazonaws.comacs.org The biosynthesis of terreic acid in A. terreus has been a subject of extensive research, leading to the characterization of its biosynthetic gene cluster. nih.govamazonaws.com
Research into terreic acid biosynthesis and production has often focused on specific strains of Aspergillus terreus. The genome of strain NIH2624 was sequenced, which facilitated the identification and characterization of the gene cluster responsible for terreic acid synthesis. nih.govamazonaws.com Studies involving this strain have been instrumental in understanding the genetic and molecular basis of terreic acid formation. nih.govuniprot.org Another notable isolate, Aspergillus sp. No. Y-8980, was collected from a soil sample in Japan and identified as a member of the Aspergillus terreus group. jst.go.jpnih.gov This strain was found to produce terreic acid, which was isolated and characterized from its fermentation broth. nih.govebi.ac.ukresearchgate.net
| Strain/Isolate | Significance in Research | Source/Origin | Key Findings |
|---|---|---|---|
| Aspergillus terreus NIH2624 | Genomic and biosynthetic pathway studies. nih.govamazonaws.comuniprot.org | Not specified in provided sources. | The entire genome was sequenced, leading to the identification and functional analysis of the 'at' gene cluster responsible for terreic acid biosynthesis. nih.govamazonaws.com |
| Aspergillus sp. No. Y-8980 | Isolation and identification of terreic acid production. jst.go.jpnih.gov | Soil sample from Yoron Island, Kagoshima Prefecture, Japan. jst.go.jpnih.gov | Identified as a producer of terreic acid; the compound was extracted and its properties were characterized. jst.go.jpnih.govebi.ac.uk |
While A. terreus (section Terrei) is the most well-known producer, other species within the Aspergillus genus also synthesize terreic acid. nih.govresearchgate.net Specifically, species belonging to the section Cervini have been identified as producers. nih.govresearchgate.net Research has shown that Aspergillus parvulus and Aspergillus christenseniae, both from this section, produce terreic acid. nih.govnih.govmdpi.com A study investigating fungal quinone production confirmed that both species produced terreic acid when cultivated on various agar (B569324) media, with A. parvulus also secreting the compound into the liquid growth medium. nih.gov
| Species | Section | Research Context |
|---|---|---|
| Aspergillus parvulus | Cervini nih.gov | Investigated for the production of fungal quinones; found to produce and secrete terreic acid. bocsci.comnih.govnih.gov |
| Aspergillus christenseniae | Cervini nih.gov | Screened for quinone production and confirmed as a producer of terreic acid. nih.govnih.govmdpi.com |
Alternative Fungal Producers
Beyond the Aspergillus genus, other fungi have been found to produce terreic acid. An endophytic fungus, Pseudocercospora sp. ESL 02, was isolated from the plant Elaeocarpus sylvestris. dothideomycetes.orgresearchgate.net Screening of seven endophytic fungi from this plant for antioxidant activity revealed that Pseudocercospora sp. ESL 02 had the highest activity. researchgate.net Subsequent analysis led to the isolation and identification of two active compounds from this fungus: terreic acid and 6-methylsalicylic acid. dothideomycetes.orgresearchgate.netresearchgate.netencyclopedia.pub This finding positions Pseudocercospora sp. as a novel and alternative source of terreic acid. researchgate.net
| Fungus | Type | Source/Host | Key Findings |
|---|---|---|---|
| Pseudocercospora sp. ESL 02 | Endophytic fungus researchgate.net | Isolated from the leaves and stems of Elaeocarpus sylvestris. researchgate.net | Identified as a producer of terreic acid and 6-methylsalicylic acid with notable antioxidant activity. dothideomycetes.orgresearchgate.netencyclopedia.pub |
Biosynthetic Pathway Elucidation of Terreic Acid
Polyketide Biosynthesis Framework
The fundamental carbon skeleton of terreic acid is assembled through the polyketide pathway, a common route for the biosynthesis of a wide array of fungal secondary metabolites. wikipedia.org This pathway involves the sequential condensation of small carboxylic acid units to build a larger polyketide chain.
The biosynthesis of terreic acid begins with the fundamental building blocks of the acetate-malonate pathway: acetyl-CoA and malonyl-CoA. cdnsciencepub.comslideshare.net Tracer studies using ¹⁴C-labeled acetic acid confirmed that the carbon backbone of terreic acid is constructed via this pathway. cdnsciencepub.comcdnsciencepub.com The process is initiated by the polyketide synthase AtX, which utilizes one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. nih.govuniprot.orgfrontiersin.org This iterative condensation process lays the foundation for the aromatic core of the molecule. uniprot.org
A pivotal and well-established intermediate in the biosynthesis of terreic acid is 6-methylsalicylic acid (6-MSA). osti.govnih.gov Early isotopic labeling experiments demonstrated that 6-MSA is a direct precursor, which subsequently undergoes a series of enzymatic modifications to yield the final terreic acid product. nih.govcdnsciencepub.comcdnsciencepub.comnih.gov The identification of 6-MSA as a central hub metabolite is reinforced by genetic studies; for instance, the deletion of downstream genes in the biosynthetic pathway often leads to the accumulation of 6-MSA. nih.gov This compound represents the first stable aromatic product synthesized by the dedicated polyketide synthase before it is channeled into further transformative steps. nih.govresearcher.life
Genomic and Enzymatic Characterization of the Biosynthetic Gene Cluster
The genes responsible for terreic acid biosynthesis are organized into a compact gene cluster in the genome of Aspergillus terreus. nih.govosti.gov This cluster, referred to as the at cluster, contains eight genes, including the core polyketide synthase, various oxidoreductases, a transporter, and a transcription factor that collectively orchestrate the production of terreic acid. nih.govnih.govamazonaws.com The functions of these genes have been systematically investigated through gene knockout studies and heterologous expression. nih.govnih.gov
Table 1: Genes of the Terreic Acid Biosynthetic Cluster in A. terreus
| Gene | Protein | Putative Function | Reference |
|---|---|---|---|
| atX | AtX | 6-Methylsalicylic Acid Synthase (PKS) | nih.govamazonaws.com |
| atA | AtA | Salicylate (B1505791) 1-Monooxygenase | nih.govnih.gov |
| atB | AtB | MFS Transporter | nih.gov |
| atC | AtC | GMC Oxidoreductase | nih.govnih.gov |
| atD | AtD | Cyclooxygenase | nih.govnih.gov |
| atE | AtE | Cytochrome P450 Monooxygenase | nih.govnih.gov |
| atF | AtF | Transcription Factor | nih.gov |
| atG | AtG | Cytochrome P450 Monooxygenase | nih.govnih.gov |
The cornerstone of the biosynthetic pathway is the iterative type I polyketide synthase (PKS) encoded by the atX gene. nih.govvulcanchem.com AtX has been identified and confirmed as the 6-methylsalicylic acid synthase (6-MSAS). osti.govnih.gov It catalyzes the formation of 6-MSA from one acetyl-CoA and three malonyl-CoA units through a programmed series of reactions that include Claisen condensation, dehydration, reduction, and cyclization. nih.govuniprot.org Deletion of the atX gene completely abolishes the production of terreic acid. nih.gov The domain architecture of AtX is characteristic of a partially reducing PKS and includes a β-ketoacyl synthase (KS), acyltransferase (AT), thioester hydrolase (TH), ketoreductase (KR), and acyl carrier protein (ACP) domain. nih.govmdpi.com
Following the synthesis of 6-MSA, the enzyme AtA, a salicylate 1-monooxygenase, catalyzes the next critical step. nih.govnih.gov AtA performs a decarboxylative hydroxylation of 6-MSA, converting it into 3-methylcatechol (B131232). nih.govvulcanchem.comebi.ac.uk This function was confirmed through gene deletion studies, where the knockout of the atA gene resulted in the accumulation of 6-MSA as the sole product. nih.gov AtA is a FAD-dependent enzyme that shares homology with other known salicylate 1-monooxygenases. nih.gov This enzymatic step is crucial as it removes the carboxyl group and introduces a second hydroxyl group, preparing the aromatic ring for subsequent oxidative modifications. nih.govresearchgate.net
The pathway proceeds with a series of oxidative transformations catalyzed by two distinct cytochrome P450 monooxygenases, AtE and AtG. nih.govnih.gov Research involving heterologous expression has clarified their roles. AtE hydroxylates 3-methylcatechol to form the intermediate 3-methyl-1,2,4-benzenetriol. nih.govnih.govresearchgate.net The smaller cytochrome P450 monooxygenase, AtG, assists in this hydroxylation step. nih.govnih.govresearchgate.net While initial knockout studies of atG in the native host did not lead to the accumulation of any intermediates, co-expression experiments in a heterologous host demonstrated that AtG enhances the conversion of 3-methylcatechol. nih.govnih.gov The subsequent steps in the pathway involve further oxidation by other cluster enzymes, ultimately leading to the formation of the quinone epoxide structure of terreic acid. uniprot.orgnih.gov
Epoxidation and Hydroxyl Oxidation by AtD (Cyclooxygenase Function)
A critical step in the formation of terreic acid is the modification of the intermediate 3-methyl-1,2,4-benzenetriol. researchgate.netnih.gov This transformation is catalyzed by the enzyme AtD, whose function was previously unknown. nih.govamazonaws.com Research has now identified AtD as a cyclooxygenase. researchgate.netnih.govebi.ac.ukresearchgate.net The enzyme performs both an epoxidation and a hydroxyl oxidation on its substrate, 3-methyl-1,2,4-benzenetriol. researchgate.netmdpi.commdpi.com This dual reaction leads to the formation of the key intermediate, terremutin (B231765), which contains the characteristic epoxide ring of the final product. researchgate.netresearchgate.net The successful characterization of AtD's cyclooxygenase activity was a significant breakthrough, clarifying a previously ambiguous part of the biosynthetic pathway. researchgate.netnih.govebi.ac.uk
Final Oxidation Step by Glucose-Methanol-Choline Oxidoreductase (AtC)
The terminal step in the biosynthesis of terreic acid is an oxidation reaction that converts terremutin into the final product. researchgate.netresearchgate.net This crucial conversion is catalyzed by the enzyme AtC, which has been identified as a glucose-methanol-choline (GMC) oxidoreductase. researchgate.netnih.govebi.ac.uk The AtC enzyme specifically acts on the hydroxyl group of terremutin, oxidizing it to complete the formation of terreic acid. researchgate.netresearchgate.net The function of AtC was confirmed through gene deletion studies, where the knockout of the atC gene in Aspergillus terreus resulted in the accumulation of the substrate terremutin and the absence of terreic acid production. nih.govmdpi.com
| Enzyme | Classification | Substrate | Product | Function in Pathway |
| AtD | Cyclooxygenase | 3-methyl-1,2,4-benzenetriol | Terremutin | Catalyzes epoxidation and hydroxyl oxidation. researchgate.netnih.govresearchgate.netmdpi.com |
| AtC | Glucose-Methanol-Choline (GMC) Oxidoreductase | Terremutin | Terreic acid | Catalyzes the final oxidation of a hydroxyl group. nih.govresearchgate.netresearchgate.netebi.ac.uk |
Methodological Approaches in Biosynthesis Research
The elucidation of the terreic acid biosynthetic pathway has been made possible by employing a range of modern molecular biology and analytical chemistry techniques. These methods have allowed researchers to identify the genes, enzymes, and intermediate compounds involved in the synthesis of this complex molecule.
Isotopic Labeling Studies (e.g., 14C and 18O Tracer Experiments)
Early investigations into the origins of the terreic acid carbon skeleton relied on isotopic labeling experiments. nih.govnih.gov These foundational studies, using radiolabeled precursors, demonstrated that terreic acid is derived from 6-methylsalicylic acid (6-MSA). nih.govnih.gov Tracer studies using substrates labeled with isotopes such as 14C are a powerful tool for tracking the flow of atoms through a metabolic pathway. asm.orgnih.govnih.gov By feeding the producing organism, Aspergillus terreus, with labeled compounds and analyzing the distribution of the isotope in the final product, researchers can confirm precursor-product relationships and uncover the sequence of biochemical reactions. nih.govquotientsciences.com This approach was fundamental in establishing the polyketide origin of terreic acid from 6-MSA. nih.govasm.org
Targeted Gene Deletion and Mutational Analysis in Native Hosts
A cornerstone of modern biosynthesis research is the functional analysis of genes through targeted deletion or mutation in the native producing organism. frontiersin.org In the case of terreic acid, systematic deletion of genes within the suspected biosynthetic cluster in Aspergillus terreus was instrumental in assigning function to each enzyme. nih.govnih.gov For instance, deleting the atC gene led to the accumulation of the intermediate terremutin, confirming AtC's role in the final oxidation step. nih.govmdpi.com Similarly, individual deletions of atA, atD, and atE disrupted the pathway at different stages, allowing for the isolation and identification of various intermediates and shunt products. nih.gov The deletion of the putative transcription factor gene, atF, eliminated terreic acid production, indicating its specific regulatory role over the at cluster. nih.gov This powerful genetic approach allows for the direct correlation of a gene with a specific biochemical step. osti.govacs.org
Heterologous Pathway Assembly and Expression in Model Organisms (e.g., Pichia pastoris)
To overcome the complexities of the native host's metabolic background, researchers have turned to heterologous expression systems. researchgate.netnih.gov The methylotrophic yeast Pichia pastoris has been successfully used as a chassis organism to express genes from the terreic acid cluster. researchgate.netnih.govamazonaws.comnih.gov This approach involves the stepwise assembly of the biosynthetic pathway in the heterologous host, allowing for the study of individual reactions in a controlled environment. researchgate.netebi.ac.ukresearchgate.net By expressing different combinations of the at genes in P. pastoris, researchers were able to isolate and identify intermediates like 3-methyl-1,2,4-benzenetriol and definitively determine the functions of enzymes like AtD and AtG for the first time. researchgate.netnih.gov This methodology provides a clear and reliable tool for defining the molecular steps of a complex biosynthetic pathway, correcting and clarifying findings from previous studies. researchgate.netebi.ac.uk
Bioinformatic Analyses for Gene Cluster Prediction and Characterization
The availability of the Aspergillus terreus genome sequence has enabled the use of bioinformatic tools to mine for secondary metabolite gene clusters. nih.govnih.gov Bioinformatic analyses were crucial in the initial identification of the terreic acid (at) gene cluster. amazonaws.comnih.gov By searching for a 6-methylsalicylic acid synthase (6-MSAS) gene (atX), researchers could predict that the surrounding genes were likely involved in the subsequent modification of 6-MSA to produce terreic acid. nih.govnih.gov These analyses predicted the functions of several genes based on homology to known enzymes, suggesting roles for AtA as a salicylate 1-monooxygenase, AtC as an oxidoreductase, AtE as a P450 monooxygenase, AtB as a transporter, and AtF as a transcription factor. nih.gov These in-silico predictions provided a valuable roadmap that guided the targeted gene deletion and heterologous expression experiments needed to experimentally validate the proposed pathway. nih.govamazonaws.comebi.ac.uk
| Methodological Approach | Organism(s) | Key Findings |
| Isotopic Labeling | Aspergillus terreus | Confirmed 6-methylsalicylic acid (6-MSA) as the primary precursor to terreic acid. nih.govnih.gov |
| Targeted Gene Deletion | Aspergillus terreus | Defined the functions of individual at genes (atA, atC, atD, atE, atF) by analyzing accumulated intermediates in mutant strains. nih.govmdpi.comnih.gov |
| Heterologous Expression | Pichia pastoris | Allowed for stepwise pathway reconstruction, identifying elusive intermediates and clarifying the cyclooxygenase function of AtD. researchgate.netnih.govebi.ac.ukresearchgate.net |
| Bioinformatic Analysis | Aspergillus terreus (genome) | Predicted the location and composition of the terreic acid gene cluster and the putative functions of its constituent genes, guiding experimental work. nih.govamazonaws.comnih.gov |
Advanced Fermentation Strategies and Production Optimization
Submerged State Fermentation (SmF) Process Development
Submerged state fermentation (SmF) is a widely utilized method for the production of secondary metabolites like terreic acid from filamentous fungi such as Aspergillus terreus. rjptonline.orgresearchgate.net This process involves growing the microorganism in a liquid nutrient medium, allowing for better control over various environmental and nutritional factors. researchgate.netrjptonline.org The development of an effective SmF process is a critical step in achieving high yields of terreic acid. researchgate.netijpsr.info
The selection of a suitable nutrient medium is a foundational aspect of SmF process development. rjptonline.org Studies have shown that the composition of the culture medium significantly influences both the growth of A. terreus and the production of its bioactive metabolites. rjptonline.orgrjptonline.org For instance, Potato Dextrose Broth (PDB) has been identified as a favorable medium for the growth of A. terreus and the production of antioxidant metabolites. rjptonline.orgrjptonline.org The optimization of the SmF process often involves statistical methods to identify the most influential factors affecting production. researchgate.net
Optimization of Nutritional Parameters for Enhanced Yield
The yield of terreic acid is highly dependent on the nutritional composition of the fermentation medium. ijcmas.com Key nutritional parameters that have been optimized include the sources of carbon and nitrogen, as well as the addition of specific amino acid precursors. ijcmas.comisca.me
Carbon Source Influence
The type and concentration of the carbon source are critical factors that can significantly impact the production of terreic acid. ijcmas.comisca.me Research has shown that different carbon sources can elicit varied responses in Aspergillus terreus regarding mycotoxin production.
For instance, one study found that starch was the most effective carbon source for maximizing terreic acid production by A. terreus. isca.me Sucrose (B13894) also supported increased production, while lactose (B1674315) was found to inhibit the synthesis of all mycotoxins under investigation in that particular study. isca.me Another study focusing on a different secondary metabolite by A. terreus found that a 6.0% sucrose concentration was optimal. ijcmas.com The table below summarizes the influence of various carbon sources on terreic acid production as observed in one study. isca.me
| Carbon Source | Terric Acid Production (µg/ml) |
| Starch | 215.6 ± 1.8 |
| Sucrose | 185.4 ± 1.5 |
| Dextrose | Not specified in the study |
| Mannitol | Not specified in the study |
Data from a study on mycotoxin production by A. terreus. The values represent the mean ± standard error.
Nitrogen Source Impact
The choice of nitrogen source is another pivotal factor in optimizing terreic acid fermentation. isca.me Different nitrogen-containing compounds can have a profound effect on the metabolic pathways leading to secondary metabolite production.
In studies on A. terreus, L-tyrosine was identified as the most effective nitrogen source for inducing maximum terreic acid production. isca.me Sodium nitrate (B79036) also showed a positive effect on production. isca.me Conversely, some nitrogen sources like urea (B33335) were found to be less effective or even inhibitory for the production of other mycotoxins by different fungi. isca.me The impact of various nitrogen sources on terreic acid production is detailed in the table below. isca.me
| Nitrogen Source | Terric Acid Production (µg/ml) |
| L-tyrosine | 245.8 ± 2.5 |
| Sodium nitrate | Favorable, but specific data not provided |
| Yeast extract | Not specified in the study |
| Dried yeast | Not specified in the study |
Data from a study on mycotoxin production by A. terreus. The values represent the mean ± standard error.
Specific Amino Acid Precursors
Certain amino acids can act as precursors in the biosynthetic pathways of secondary metabolites, and their supplementation can enhance product yields. frontiersin.orgwikipedia.org In the case of terreic acid, L-tyrosine has been shown to be a particularly important precursor. isca.me
Optimization of Physicochemical Process Parameters
Beyond nutritional factors, the physicochemical environment of the fermentation process plays a crucial role in maximizing terreic acid production. researchgate.netrjptonline.org Careful control of parameters such as pH is essential for optimal fungal growth and metabolite synthesis. nih.govcabidigitallibrary.org
pH Profile Studies
For terreic acid production, a slightly acidic to neutral pH range appears to be favorable. One study reported that a pH of 5.5 was optimal for the production of mycotoxins by the fungi under investigation. isca.me It was also noted that A. terreus could produce a small amount of terreic acid at a very acidic pH of 2.5, while the production of other mycotoxins was completely inhibited at this pH. isca.me However, production generally decreased with increasing acidity or alkalinity. isca.me Another study on a different Aspergillus terreus metabolite found the optimal pH range to be between 6.5 and 7.0. ijcmas.com The optimization of the pH profile is therefore a key strategy for enhancing the yield of terreic acid. mdpi.com
| pH | Terric Acid Production |
| 2.5 | Little amount produced |
| 5.5 | Favorable for production |
| 9.5 | Production significantly reduced |
Qualitative data based on a study of mycotoxin production by A. terreus. isca.me
Molecular Mechanisms of Biological Activity
Enzyme Inhibition Studies
Inhibition of Bacterial Cell Wall Biosynthetic Enzymes
Terreic acid has been shown to target enzymes crucial for the biosynthesis of the bacterial cell wall, a structure vital for bacterial survival. researchgate.netsigmaaldrich.com
In vitro studies have identified UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) as a target of terreic acid. researchgate.netfrontiersin.org MurA catalyzes the initial, committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Terreic acid acts as a covalent inhibitor of MurA from bacteria such as Enterobacter cloacae and Escherichia coli. researchgate.netacs.org
The inhibitory mechanism of terreic acid against MurA involves the covalent modification of a key cysteine residue within the enzyme's active site. researchgate.netnih.gov Crystal structure analysis of the MurA-terreic acid complex has revealed that the quinine (B1679958) ring of terreic acid forms a covalent bond with the thiol group of the Cysteine 115 (Cys115) residue. researchgate.netacs.orgnih.gov This modification is analogous to the mechanism of action of the antibiotic fosfomycin (B1673569), which also targets Cys115. researchgate.net The inactivation of MurA by terreic acid is dependent on the presence of the substrate UDP-N-acetylglucosamine (UNAG). researchgate.netacs.org Kinetic studies have determined the inactivation rate constant (k_inact) to be 130 M⁻¹s⁻¹. researchgate.netacs.org
While both terreic acid and fosfomycin target the same Cys115 residue in MurA, there are significant differences in their potency and the structural consequences of their binding. researchgate.netfrontiersin.org Fosfomycin is approximately 50 times more potent as a MurA inhibitor than terreic acid. researchgate.netacs.org
The structural implications of their respective covalent modifications are fundamentally different. researchgate.net The MurA-fosfomycin complex exists in a "closed" enzymatic conformation, where the Cys115-fosfomycin adduct is buried within the active site. researchgate.netacs.org In stark contrast, the formation of the Cys115-terreic acid adduct induces steric clashes in the active site. researchgate.netnih.gov This forces a rearrangement of the loop containing Cys115, causing the enzyme to adopt an "open" conformation and release the substrate UNAG. researchgate.netacs.org In this open dead-end complex, the Cys115-terreic acid adduct is exposed to the solvent. researchgate.netacs.org These differences underscore the importance of noncovalent binding interactions in determining the efficiency and specificity of covalent inhibitors. researchgate.net
| Feature | Terreic Acid | Fosfomycin |
| Target Residue | Cys115 researchgate.netnih.gov | Cys115 researchgate.netfrontiersin.org |
| Relative Potency | Lower (approx. 50x less potent) researchgate.netacs.org | Higher researchgate.netacs.org |
| Enzyme Conformation | Open researchgate.netfrontiersin.org | Closed researchgate.netfrontiersin.org |
| Substrate (UNAG) Status | Released researchgate.netacs.org | Bound nih.gov |
| Inhibitor Adduct Exposure | Solvent-exposed researchgate.netacs.org | Buried in active site researchgate.netacs.org |
Despite being a potent covalent inhibitor of MurA in vitro, evidence suggests that MurA is not the primary cellular target of terreic acid in vivo. nih.govfrontiersin.org In studies with E. coli, the overexpression of the MurA enzyme conferred resistance to fosfomycin but failed to protect the bacterial cells from the effects of terreic acid. nih.gov This indicates that the antibacterial activity of terreic acid likely proceeds through a different mechanism of action within the cell. nih.gov Furthermore, flow cytometry analysis has shown that terreic acid primarily exerts a bacteriostatic (growth-inhibiting) effect, whereas fosfomycin is bactericidal (kills the bacteria). nih.gov These discrepancies highlight the challenges in validating in vitro findings in a complex in vivo environment. nih.govfrontiersin.org
More recent research has identified another cellular target for terreic acid: the bifunctional enzyme N-acetylglucosamine-1-phosphate-uridyltransferase/glucosamine-1-phosphate-acetyltransferase (GlmU). researchgate.netbioaustralis.com This enzyme is essential in the biosynthetic pathways for both peptidoglycan and lipopolysaccharide in bacteria. researchgate.net
| Parameter | Value |
| Enzyme | E. coli GlmU (acetyltransferase domain) researchgate.netnih.gov |
| IC₅₀ | 44.24 ± 1.85 µM researchgate.netnih.govebi.ac.uk |
| Inhibition vs. AcCoA | Competitive (Ki = 40.29 ± 3.54 µM) researchgate.netresearchgate.net |
| Inhibition vs. GlcN-1-P | Uncompetitive (αKi = 41.94 ± 4.99 µM) researchgate.netresearchgate.net |
N-acetylglucosamine-1-phosphate-uridyltransferase/glucosamine-1-phosphate-acetyltransferase (GlmU) Inhibition
Inhibition of Acetyltransferase Domain Activity
Terreic acid has been identified as an inhibitor of the acetyltransferase domain of the bifunctional enzyme N-acetylglucosamine-1-phosphate-uridyltransferase/glucosamine-1-phosphate-acetyltransferase (GlmU) in Escherichia coli. researchgate.net This enzyme is crucial for the biosynthesis of peptidoglycan and lipopolysaccharide, essential components of the bacterial cell wall. researchgate.net The inhibitory activity of Terreic acid against the acetyltransferase domain of E. coli GlmU was determined to have an IC50 value of 44.24 ± 1.85 µM. researchgate.netebi.ac.uk This inhibition is significant as it disrupts a key metabolic pathway necessary for bacterial survival. researchgate.net
Kinetic Studies: Competitive and Uncompetitive Inhibition Patterns
Kinetic studies have provided insight into the specific mechanism by which Terreic acid inhibits the acetyltransferase activity of GlmU. These studies revealed that Terreic acid acts as a competitive inhibitor with respect to Acetyl-CoA (AcCoA) and as an uncompetitive inhibitor with respect to glucosamine-1-phosphate (GlcN-1-P). researchgate.netebi.ac.ukresearchgate.net
Competitive Inhibition with Acetyl-CoA: The competitive inhibition pattern indicates that Terreic acid likely binds to the same active site on the GlmU enzyme as the natural substrate, AcCoA. researchgate.netnumberanalytics.com This competition for the active site prevents the enzyme from effectively utilizing AcCoA, thereby hindering the acetylation process. The inhibition constant (Ki) for the competitive inhibition with AcCoA was determined to be 40.29 ± 3.54 µM. researchgate.net
Uncompetitive Inhibition with Glucosamine-1-P: In contrast, the uncompetitive inhibition pattern with respect to GlcN-1-P suggests that Terreic acid binds to the enzyme-substrate (ES) complex, specifically the GlmU/GlcN-1-P complex. researchgate.netnumberanalytics.com This type of inhibition typically occurs when the inhibitor binds to a site that only becomes available after the substrate has bound to the enzyme. numberanalytics.com The inhibition constant (αKi) for the uncompetitive inhibition with GlcN-1-P was found to be 41.94 ± 4.99 µM. researchgate.net This dual inhibitory mechanism, targeting both the free enzyme and the enzyme-substrate complex, contributes to its efficacy as a bacterial enzyme inhibitor.
Interactive Data Table: Kinetic Inhibition of E. coli GlmU by Terreic Acid
| Parameter | Value | Inhibition Type | Substrate |
| IC50 | 44.24 ± 1.85 µM | - | - |
| Ki | 40.29 ± 3.54 µM | Competitive | Acetyl-CoA |
| αKi | 41.94 ± 4.99 µM | Uncompetitive | Glucosamine-1-P |
Effects on Bacterial Biofilm Formation
The inhibitory action of Terreic acid on GlmU has downstream consequences for bacterial community behavior, notably in the formation of biofilms. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which provides protection against environmental stresses and antimicrobial agents. researchgate.net Research has demonstrated that Terreic acid can inhibit the growth of biofilms produced by E. coli. researchgate.netebi.ac.ukresearchgate.net This anti-biofilm activity is a direct consequence of its interference with the synthesis of essential cell wall components, which are also integral to the formation and integrity of the biofilm matrix. researchgate.netresearchgate.net The ability to disrupt biofilm formation is a highly desirable characteristic for a potential antibacterial agent, as biofilms are a major contributor to persistent and chronic bacterial infections. mdpi.com
Inhibition of Mammalian Kinases
Selective Inhibition of Bruton's Tyrosine Kinase (BTK)
In addition to its antibacterial properties, Terreic acid has been identified as a selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a critical role in various immune cell signaling pathways, including those in B cells and mast cells. pnas.orgscbt.comscbt.com
Inhibition of Catalytic Activity
Terreic acid directly inhibits the enzymatic activity of BTK. pnas.orgpnas.orgmedchemexpress.com It has been shown to inhibit both the basal and activation levels of BTK's autophosphorylating activity. medchemexpress.com The concentration of Terreic acid required for 50% inhibition (IC50) of BTK catalytic activity has been reported to be approximately 10 µM for the basal activity and 3 µM for the activation level. medchemexpress.comcaymanchem.comlabscoop.commerckmillipore.comsigmaaldrich.com This inhibition is reversible and substrate-competitive. merckmillipore.comsigmaaldrich.comsapphirebioscience.com Importantly, the inhibitory effect of Terreic acid is selective for BTK, with minimal impact on the activities of other kinases such as Lyn, Syk, protein kinase A (PKA), casein kinase I, ERK1, ERK2, and p38 kinases. caymanchem.comlabscoop.comrndsystems.com
Interactive Data Table: IC50 Values of Terreic Acid against BTK
| BTK Activity Level | IC50 |
| Basal | 10 µM |
| Activation | 3 µM |
Interaction with Pleckstrin Homology (PH) Domain and Disruption of Protein Kinase C (PKC) Interaction
Beyond its direct effect on catalytic activity, Terreic acid also modulates BTK function by interfering with its protein-protein interactions. Specifically, Terreic acid binds to the Pleckstrin Homology (PH) domain of BTK. pnas.orgcaymanchem.comlabscoop.commerckmillipore.comsapphirebioscience.comsigmaaldrich.com The BTK PH domain is known to physically associate with various isoforms of Protein Kinase C (PKC). pnas.orgpnas.org This interaction is important for the regulation of BTK activity. pnas.org
Selectivity Profile Against Other Kinases (e.g., Lyn, Syk, PKA, MAPKs)
Terreic acid has demonstrated a notable degree of selectivity in its inhibition of protein kinases. Research indicates that it has a minimal impact on the activities of several other kinases, including Lyn, Syk, and Protein Kinase A (PKA). pnas.orgcaymanchem.com Specifically, studies have shown little to no influence by terreic acid on the activities of these enzymes. pnas.org This selectivity is a key characteristic, as it suggests that the effects of terreic acid are primarily channeled through specific signaling pathways.
Furthermore, terreic acid does not significantly affect the activity of Mitogen-Activated Protein Kinases (MAPKs) such as ERK1 and ERK2. pnas.orgpnas.org Immunoblotting of cell lysates with antibodies specific to the phosphorylated, active forms of these MAP kinases revealed no significant changes in their activity levels upon treatment with terreic acid. pnas.org Similarly, the activity of p38, another MAPK, is not substantially affected by this compound. caymanchem.com This lack of effect on the ERK and p38 pathways further underscores the selective nature of terreic acid's inhibitory action. pnas.org
While Bruton's tyrosine kinase (Btk) is a primary target, the effects on other related kinases have been explored. For instance, the Src-family kinase Lyn and the spleen tyrosine kinase (Syk) are critical in the same signaling pathways as Btk, particularly in immune cells. nih.gov However, terreic acid does not appear to directly inhibit their function. pnas.orgcaymanchem.com This suggests that the observed biological effects of terreic acid are not due to a broad-spectrum inhibition of tyrosine kinases but rather a more targeted interaction with Btk. pnas.org
| Kinase | Effect of Terreic Acid | Reference |
| Lyn | Minimal effect | pnas.orgcaymanchem.com |
| Syk | Minimal effect | pnas.orgcaymanchem.com |
| PKA | Minimal effect | pnas.orgcaymanchem.com |
| ERK1/ERK2 | No significant effect | pnas.orgpnas.org |
| p38 | No significant effect | caymanchem.com |
Other Kinase Targets (e.g., JNK1)
While demonstrating selectivity, terreic acid does inhibit c-Jun N-terminal kinase 1 (JNK1) activity in a dose-dependent manner, with a reported IC50 of approximately 10 μM. pnas.orgglpbio.com However, the mechanism of this inhibition appears to be indirect. Direct incubation of JNK1 with terreic acid did not affect its activity, suggesting that terreic acid does not bind directly to and inhibit the kinase. pnas.org Instead, the inhibition of JNK1 activity is likely a downstream consequence of the inhibition of an upstream regulator, such as Btk. pnas.orgnih.gov This is consistent with findings that mast cells with Btk mutations also show impaired JNK activation. pnas.org The kinetics of JNK1 activation were not influenced by terreic acid, further supporting an indirect inhibitory mechanism. pnas.org The regulation of JNK by Btk appears to be a key pathway affected by terreic acid, leading to downstream effects on gene transcription. pnas.orgnih.gov
Antimicrobial Modalities Beyond Direct Enzyme Inhibition
Inhibition of Leucyl-tRNA Formation in Bacteria
One of the well-established antimicrobial mechanisms of terreic acid is its ability to inhibit protein synthesis in susceptible bacteria. pnas.orgpnas.org It achieves this by specifically blocking the formation of leucyl-tRNA. pnas.orgpnas.orgscientificlabs.com This inhibition prevents the attachment of the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a critical step in the translation process. Without a steady supply of charged tRNAs, the bacterial ribosome cannot synthesize proteins, leading to a cessation of growth and other essential cellular functions. pnas.orgpnas.org This mode of action has been identified as a key contributor to its antibiotic properties. pnas.org
Impact on Bacterial Cell Growth Dynamics (e.g., Bacteriostatic vs. Bactericidal Action)
Antioxidant Activity and Mechanisms
Role of the Quinone Moiety in Radical Scavenging
Terreic acid exhibits significant antioxidant activity, which is largely attributed to its quinone moiety. scispace.comresearchgate.net This chemical group acts as an effective single electron acceptor, enabling it to function as a free radical chain-breaker. scispace.com The quinone structure can react with alkyl radicals, neutralizing them and thus preventing the propagation of radical chain reactions that can lead to cellular damage. scispace.com This mechanism is similar to that of other well-known antioxidants like α-tocopherolhydroquinone. scispace.com
Studies have demonstrated the radical scavenging capabilities of terreic acid using various assays. It has shown the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radicals in a concentration-dependent manner, with a reported IC50 value of 0.115 mM. scispace.comwalshmedicalmedia.comresearchgate.net Furthermore, terreic acid has been shown to effectively scavenge hydrogen peroxide radicals, with one study reporting a 74.07% scavenging activity at a concentration of 200 µg/ml. scispace.comwalshmedicalmedia.com In the β-carotene-linoleate model assay, terreic acid also demonstrated the ability to inhibit lipid peroxidation. scispace.comwalshmedicalmedia.com The presence of the quinone group is central to this antioxidant and radical-scavenging capacity. scispace.comresearchgate.net
| Antioxidant Assay | Result for Terreic Acid | Reference |
| DPPH Radical Scavenging | IC50 of 0.115 mM | scispace.comwalshmedicalmedia.comresearchgate.net |
| Hydrogen Peroxide Scavenging | 74.07% scavenging at 200 µg/ml | scispace.comwalshmedicalmedia.com |
| β-carotene-linoleate Model | Showed inhibitory activity | scispace.comwalshmedicalmedia.com |
Comparative Antioxidant Efficacy
The antioxidant potential of Terreic acid has been evaluated through various in vitro assays, which demonstrate its capacity to scavenge free radicals and inhibit lipid peroxidation. researchgate.net The efficacy of Terreic acid is often compared with other known antioxidants, including related fungal metabolites and standard antioxidant compounds. scispace.comwalshmedicalmedia.com
Research findings indicate that the antioxidant activity of Terreic acid is significant, with its quinone group playing a crucial role in mediating the balance between reactive oxygen species and antioxidants. researchgate.net Studies have utilized methods such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, hydrogen peroxide (H₂O₂) scavenging assay, and the β-carotene-linoleate model system to quantify its antioxidant capabilities. walshmedicalmedia.comresearchgate.net
DPPH Free Radical Scavenging Activity
The DPPH assay is a widely used method to assess the free-radical scavenging ability of a compound. phcogj.com In this assay, Terreic acid has demonstrated notable activity. When isolated from Aspergillus terreus LS01, Terreic acid exhibited an IC₅₀ value of 0.115 ± 4.02 mM. scispace.comwalshmedicalmedia.com This is comparable to its co-isolated metabolite, terremutin (B231765), which showed an IC₅₀ of 0.114 ± 2.19 mM. scispace.comwalshmedicalmedia.com However, when compared to the standard flavonoid antioxidant, Quercetin, which has an IC₅₀ of 0.033 ± 1.02 mM, the activity of Terreic acid is weaker. walshmedicalmedia.com Another study on Terreic acid isolated from the endophytic fungus Pseudocercospora sp. ESL 02 reported an IC₅₀ of 0.22 ± 0.02 mmol/L. researchgate.net
Table 1: Comparative DPPH Radical Scavenging Activity (IC₅₀)
| Compound | IC₅₀ Value (mM) | Source Organism |
|---|---|---|
| Terreic acid | 0.115 ± 4.02 | Aspergillus terreus LS01 scispace.comwalshmedicalmedia.com |
| Terreic acid | 0.22 ± 0.02 | Pseudocercospora sp. ESL 02 researchgate.net |
| Terremutin | 0.114 ± 2.19 | Aspergillus terreus LS01 scispace.comwalshmedicalmedia.com |
| Quercetin (Standard) | 0.033 ± 1.02 | N/A walshmedicalmedia.com |
Hydrogen Peroxide (H₂O₂) Radical Scavenging Activity
Terreic acid has shown potent activity in scavenging hydrogen peroxide radicals. walshmedicalmedia.com In a comparative study, Terreic acid at a concentration of 200 µg/ml exhibited a scavenging activity of 74.07 ± 1.48%. scispace.comwalshmedicalmedia.com This was significantly higher than terremutin, which had an activity of 33.74 ± 2.81% at the same concentration. scispace.comwalshmedicalmedia.com Notably, the efficacy of Terreic acid was found to be similar to that of the standard antioxidant Ascorbic acid, which showed a scavenging activity of 77.13 ± 1.40%. walshmedicalmedia.comresearchgate.net
Table 2: Comparative Hydrogen Peroxide Scavenging Activity
| Compound | Concentration | Scavenging Activity (%) |
|---|---|---|
| Terreic acid | 200 µg/ml | 74.07 ± 1.48 scispace.comwalshmedicalmedia.com |
| Terremutin | 200 µg/ml | 33.74 ± 2.81 scispace.comwalshmedicalmedia.com |
| Ascorbic acid (Standard) | 200 µg/ml | 77.13 ± 1.40 walshmedicalmedia.com |
β-Carotene-Linoleate Model Assay
The β-carotene-linoleate model assay is used to assess the ability of a compound to inhibit lipid peroxidation. scispace.com In this system, the presence of antioxidants hinders the bleaching of β-carotene. scispace.com After 120 minutes of assay time at a concentration of 200 µg/ml, Terreic acid retained 26.01 ± 1.14% of the initial β-carotene. scispace.comwalshmedicalmedia.com In comparison, terremutin retained a slightly higher percentage at 32.29 ± 2.23%. scispace.comwalshmedicalmedia.com Both compounds showed greater inhibition of β-carotene bleaching than the standard, Ascorbic acid, which retained only 11.8 ± 0.5% under the same conditions. scispace.comwalshmedicalmedia.com
Table 3: Comparative Lipid Peroxidation Inhibitory Activity
| Compound | Concentration | β-Carotene Retention (%) after 120 min |
|---|---|---|
| Terreic acid | 200 µg/ml | 26.01 ± 1.14 scispace.comwalshmedicalmedia.com |
| Terremutin | 200 µg/ml | 32.29 ± 2.23 scispace.comwalshmedicalmedia.com |
| Ascorbic acid (Standard) | 200 µg/ml | 11.8 ± 0.5 scispace.comwalshmedicalmedia.com |
Structure Activity Relationships and Chemical Modifications
Correlating Structural Features with Biological Activities
The potency and mechanism of terreic acid's biological effects are dictated by specific elements of its molecular structure. The bicyclic quinone epoxide core is fundamental to its activity. vulcanchem.com Key structural features that determine its biological profile include:
The Epoxide Ring: The epoxide group is a critical electrophilic site. It allows terreic acid to form covalent bonds with nucleophilic residues, such as the cysteine residue (Cys115) in the active site of the bacterial enzyme MurA. vulcanchem.comresearchgate.net This covalent inactivation of essential enzymes is a primary mechanism for its antibacterial properties. vulcanchem.comresearchgate.net
Stereochemistry: The absolute stereochemistry at the C6 and C7 positions, which form the epoxide, is crucial for biological activity. vulcanchem.com X-ray crystallography has confirmed the specific spatial arrangement of the trans-epoxide is necessary for effective binding to target enzymes like Bruton's tyrosine kinase (Btk). vulcanchem.com
Hydroxyl Group: The hydroxyl group at the C3 position, adjacent to the epoxide, contributes to the rigid structure of the bicyclic system and influences its interaction with target molecules. vulcanchem.com Chemical modification of this group has been explored to improve pharmacokinetic properties. For instance, converting the C3 hydroxyl to a methyl ether has been shown to enhance oral bioavailability in research models. vulcanchem.com
Studies on Terreic Acid Derivatives
Research into derivatives of terreic acid, both those produced through its biosynthetic pathway and those studied spectroscopically, has further elucidated its chemical nature and biological potential.
Terreic acid is not an isolated product but the culmination of a specific biosynthetic pathway in fungi like Aspergillus terreus. nih.gov Several precursors and related analogs have been identified, with terremutin (B231765) being a key intermediate. nih.govmdpi.com
The biosynthesis begins with 6-methylsalicylic acid (6-MSA), a polyketide precursor. vulcanchem.comnih.gov Through a series of enzymatic steps including decarboxylation, hydroxylation, and cyclooxygenation, 6-MSA is converted into terremutin. vulcanchem.com Terremutin, a dihydroquinone epoxide, is then oxidized to yield the final product, terreic acid. vulcanchem.comnih.gov
Terremutin itself exhibits biological activity, showing mild antibacterial effects and acting as a non-host-specific phytotoxin that can cause necrosis in plant tissues. researchgate.netsonar.ch The study of these biosynthetic intermediates provides a broader understanding of this class of compounds and their potential activities.
Table 1: Key Intermediates in the Biosynthesis of Terreic Acid
| Compound | Role in Pathway | Reference |
|---|---|---|
| 6-Methylsalicylic acid (6-MSA) | Initial polyketide precursor | vulcanchem.comnih.gov |
| 3-Methylcatechol (B131232) | Intermediate after decarboxylative hydroxylation of 6-MSA | vulcanchem.com |
Spectroscopic techniques are vital for determining the complex three-dimensional structures of natural products. For terreic acid and its derivatives, circular dichroism (CD) has been a particularly important tool. rsc.org
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is invaluable for determining the absolute configuration of chiral molecules. Studies have utilized CD to analyze terreic acid and its derivatives, establishing the stereochemistry which is critical to their biological function. rsc.orgresearchgate.net The absolute configurations of related fungal metabolites, such as panepoxydone, have been deduced by comparing their CD spectra to those of terreic acid and terremutin, highlighting the structural relationships within this family of epoxides. researchgate.net This method allows researchers to confirm the specific enantiomeric form produced by the fungus and correlate it with observed biological activities. researchgate.netacs.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Terreic acid |
| Terremutin |
| 6-Methylsalicylic acid (6-MSA) |
| 3-Methylcatechol |
| Bruton's tyrosine kinase (Btk) |
Future Directions and Research Gaps in Terreic Acid Studies
Elucidation of Undetermined Cellular Targets for Antibacterial Action
Another identified target is the bifunctional enzyme N-acetylglucosamine-1-phosphate uridyltransferase/glucosamine-1-phosphate acetyltransferase (GlmU). ebi.ac.uk Terreic acid inhibits the acetyltransferase domain of E. coli GlmU, which is crucial for the synthesis of peptidoglycan precursors. ebi.ac.uk This inhibition was shown to be competitive with respect to acetyl-CoA and uncompetitive with glucosamine-1-phosphate. ebi.ac.uk The discovery of GlmU as a target provides a more substantiated explanation for terreic acid's antibacterial effects, including its ability to inhibit biofilm formation in E. coli. ebi.ac.uk
Despite these findings, a comprehensive understanding of all cellular targets responsible for terreic acid's antibacterial action is still lacking. Future research should focus on identifying and validating additional molecular targets to create a complete picture of its mechanism of action. This could involve proteomic and genomic approaches to identify other proteins that interact with terreic acid within the bacterial cell.
Exploration of Novel Enzyme Inhibitory Potentials
Beyond its antibacterial properties, terreic acid has demonstrated inhibitory activity against other key enzymes, opening avenues for new therapeutic applications. A significant discovery is its selective inhibition of Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase crucial for B-cell and mast cell activation. caymanchem.comrndsystems.comsigmaaldrich.com Terreic acid inhibits Btk's catalytic activity and its interaction with protein kinase C (PKC). caymanchem.comsigmaaldrich.com This inhibitory action on Btk suggests potential applications in treating B-cell malignancies and allergic responses. vulcanchem.com
While Btk is a well-defined target, the broader enzyme inhibitory profile of terreic acid remains largely unexplored. Given its reactive epoxide and quinone structure, it is plausible that terreic acid could interact with and inhibit other enzymes, particularly those with reactive cysteine residues in their active sites. Systematic screening of terreic acid against various enzyme families, such as other kinases, proteases, and metabolic enzymes, could uncover novel therapeutic targets and applications.
| Enzyme Target | Organism/Cell Type | Type of Inhibition | IC50/Ki Value | Reference |
| MurA | Enterobacter cloacae, Escherichia coli | Covalent | k_inact = 130 M⁻¹s⁻¹ | researchgate.netacs.org |
| GlmU (acetyltransferase domain) | Escherichia coli | Competitive with AcCoA, Uncompetitive with GlcN-1-P | 44.24 ± 1.85 µM | ebi.ac.uk |
| Bruton's tyrosine kinase (Btk) | Human mast cells | Selective | ~3 µM (activated) | caymanchem.comrndsystems.com |
Strategies for Enhanced Biosynthesis and Sustainable Production
The biosynthesis of terreic acid in Aspergillus terreus begins with the formation of 6-methylsalicylic acid (6-MSA) by a polyketide synthase. vulcanchem.comresearchgate.net This precursor undergoes a series of enzymatic modifications, including hydroxylation and epoxidation, catalyzed by cytochrome P450 monooxygenases and other enzymes, to yield the final product. vulcanchem.comresearchgate.net While the core biosynthetic pathway has been elucidated, strategies for enhancing its production are still in early stages. researchgate.net
Future research should focus on metabolic engineering and synthetic biology approaches to improve the yield of terreic acid. This could involve overexpressing key biosynthetic genes, such as the 6-MSA synthase and the specific cytochrome P450s, in the native A. terreus or a heterologous host like Pichia pastoris. researchgate.net Additionally, optimizing fermentation conditions, including nutrient supply and cultivation parameters, can significantly impact secondary metabolite production. amazonaws.com Developing a robust and scalable production platform is crucial for the sustainable supply of terreic acid for further research and potential clinical applications.
Development of Structure-Activity Relationship Models for Targeted Design
The structure of terreic acid, with its quinone epoxide core, is fundamental to its biological activity. vulcanchem.com The epoxide ring, in particular, is responsible for the covalent modification of target enzymes. vulcanchem.com Some initial structure-activity relationship (SAR) studies have been performed, for instance, derivatization of the C3 hydroxyl group has been explored to improve pharmacokinetic properties. vulcanchem.com
However, a comprehensive SAR model for terreic acid is yet to be developed. Future research should involve the synthesis and biological evaluation of a diverse library of terreic acid analogs. By systematically modifying different functional groups on the terreic acid scaffold, it will be possible to delineate the specific structural features required for activity against different targets. This will enable the design of more potent and selective inhibitors. For example, modifications could be aimed at enhancing the affinity for a specific enzyme while reducing off-target effects. Computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to guide the design of these new analogs and predict their biological activities.
Investigation of Broader Biological System Impacts
The current understanding of terreic acid's effects is largely confined to its direct antibacterial and enzyme-inhibitory activities. However, its impact on broader biological systems, such as microbial communities and host-pathogen interactions, remains an important research gap. As a mycotoxin, its ecological role and its influence on the producing organism, Aspergillus terreus, are not fully understood. ebi.ac.uk
Future investigations should explore the ecological implications of terreic acid production. This includes its role in inter-species competition among microorganisms and its potential effects on the host in the context of an Aspergillus infection. Furthermore, understanding the impact of terreic acid on the host immune system beyond the inhibition of Btk is crucial. Studies on its effects on other immune cell types and signaling pathways will provide a more complete picture of its immunomodulatory properties. Investigating these broader biological impacts will be essential for a comprehensive assessment of the risks and benefits associated with the therapeutic use of terreic acid.
Q & A
Q. What are the key biosynthetic pathways and precursors involved in terreic acid production in fungi?
Terreic acid biosynthesis involves intermediates like (2Z,4E)-2-methyl-2,4-hexadienedioic acid, which acts as a shunt product in the pathway. Stable isotope labeling (SIL) experiments with ¹³C₈-6-methylsalicylic acid (6-MSA) revealed no direct incorporation into terreic acid, suggesting enzymatic compartmentalization or precursor degradation. Researchers should use LC-MS to track isotope-labeled intermediates and compare results to reference standards (e.g., Table 5 in ). Validate findings with genomic analysis of biosynthetic gene clusters and enzyme localization studies .
Q. What safety protocols are critical when handling terreic acid in laboratory settings?
Terreic acid is classified under OSHA HCS as harmful if swallowed or via skin contact (H302+H312). Mandatory precautions include:
Q. How can researchers design experiments to study terreic acid’s inhibition of bacterial cell wall synthesis?
Kinetic assays with MurA enzymes (e.g., from E. coli) should measure inactivation rates () in the presence of substrate UNAG. Structural analysis (e.g., X-ray crystallography) can identify covalent binding to Cys115 residues. Compare terreic acid’s efficacy to fosfomycin, noting differences in non-covalent interactions impacting specificity .
Advanced Research Questions
Q. How should researchers address contradictions in precursor incorporation data for terreic acid biosynthesis?
Despite 6-MSA being a known precursor, SIL experiments showed no labeling in terreic acid. To resolve this:
- Quantify precursor uptake and degradation via HPLC or UV-Vis.
- Test alternative precursors (e.g., (2Z,4E)-2-methyl-2,4-hexadienedioic acid) using ¹³C-labeled analogs.
- Investigate compartmentalization via subcellular fractionation or fluorescence-tagged enzymes .
Q. What methodological approaches validate the hypothesis of enzymatic compartmentalization in terreic acid production?
Q. How do structural differences between terreic acid and fosfomycin impact their inhibition mechanisms?
Terreic acid’s quinone epoxide structure enables covalent binding to MurA’s Cys115 but lacks fosfomycin’s phosphonate group, reducing potency. Use molecular docking simulations to analyze non-covalent interactions (e.g., hydrogen bonding, hydrophobic pockets) and mutagenesis to test residue-specific effects on binding kinetics .
Methodological Guidance
Q. What statistical frameworks are recommended for analyzing terreic acid’s bioactivity data?
- Apply nonlinear regression to dose-response curves (e.g., IC₅₀ calculations).
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Report uncertainties (e.g., standard error) in kinetic parameters like .
Q. How can researchers ensure reproducibility in terreic acid studies?
- Document LC-MS parameters (e.g., column type, ionization mode) and SIL experimental conditions.
- Deposit raw datasets in repositories like Zenodo.
- Follow RSC guidelines for detailed methods sections, including reagent sources and instrument calibration protocols .
Data Contradiction Analysis
Q. Why do SIL experiments fail to label terreic acid despite established precursor relationships?
Potential explanations include:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
